molecular formula C11H12O2 B14663680 4-Methoxy-4-phenylbut-3-en-2-one CAS No. 50515-42-9

4-Methoxy-4-phenylbut-3-en-2-one

Cat. No.: B14663680
CAS No.: 50515-42-9
M. Wt: 176.21 g/mol
InChI Key: SPVWPRJZBYNUFC-UHFFFAOYSA-N
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Description

4-Methoxy-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C11H12O2 It is known for its unique structure, which includes a methoxy group and a phenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-phenylbut-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-4-phenylbut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its methoxy and phenyl groups can influence its reactivity and interaction with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-one: This compound is structurally similar but lacks the methoxy group.

    Benzalacetone: Another related compound with a similar backbone but different substituents.

Uniqueness

4-Methoxy-4-phenylbut-3-en-2-one is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

50515-42-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-methoxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/C11H12O2/c1-9(12)8-11(13-2)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

SPVWPRJZBYNUFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)OC

Origin of Product

United States

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